Hyoscyamine sulphate
Overview
Description
Hyoscyamine sulfate is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna . It is used to treat many different stomach and intestinal disorders, including peptic ulcer and irritable bowel syndrome . It is also used to control muscle spasms in the bladder, kidneys, or digestive tract, and to reduce stomach acid . Hyoscyamine is sometimes used to reduce tremors and rigid muscles in people with symptoms of Parkinson’s disease .
Synthesis Analysis
The synthesis of hyoscyamine involves a shared biosynthetic pathway responsible for its production in the three HS-producing species . The pathway involves a high level of gene collinearity related to HS synthesis across the family in both types of species . By introducing gain-of-function and loss-of-function mutations at key sites, the reduced/lost or re-activated functions of critical genes involved in HS synthesis in both types of species have been confirmed .
Molecular Structure Analysis
The molecular formula of hyoscyamine sulfate is C17H25NO7S . The crystal structure of hyoscyamine sulfate monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .
Chemical Reactions Analysis
Hyoscyamine 6β-hydroxylase (H6H) is an α-ketoglutarate dependent mononuclear nonheme iron enzyme that catalyzes C6-hydroxylation of hyoscyamine and oxidative cyclization of the resulting product to give the oxirane natural product scopolamine .
Physical And Chemical Properties Analysis
Hyoscyamine sulfate has a molecular weight of 387.4 g/mol . It is a toxic solid with a melting point of >200°C . It is very soluble in water and sparingly soluble or soluble in ethanol (96 percent) .
Scientific Research Applications
Anticholinergic Properties for Infant Colic Treatment : Hyoscyamine, an anticholinergic agent, is used in hyoscyamine sulfate drops prescribed for colic in infants. However, anticholinergic poisoning in infants, while rare, can occur, emphasizing the need for awareness of potential toxicity (Myers, Moro-Sutherland, & Shook, 1997).
Enantioselective Analysis in Pharmacological Research : Research on R- and S-hyoscyamine, components of the racemic mixture atropine, has implications in pre-anesthesia, ophthalmology, and organophosphorus (OP) poisoning treatment. An enantioselective LC-ESI MS/MS procedure was developed to analyze these enantiomers in swine, which are often used as a model due to physiological similarities to humans (John, Mikler, Worek, & Thiermann, 2012).
Treatment of Mastocytosis Syndrome : A study demonstrated the use of l-hyoscyamine sulfate in treating a patient with mastocytosis syndrome, resulting in the alleviation of gastritis, diarrhea, and other symptoms, although it did not affect abnormal urinary histamine excretion (Berg, Wetterqvist, & White, 2009).
Crystallization Studies : Research on the crystallization of l-hyoscyamine sulfate from ethanol solution indicates its lower solubility compared to atropine, which may account for the spontaneous resolution of the latter (Rosenblum & Taylor, 1954).
Chiral Determination in Plasma : The development of high-performance liquid-chromatographic tandem-mass spectrometric methods for the enantioselective and chiral determination of R- and S-hyoscyamine in plasma has significant implications for therapeutic research in organophosphorus compound poisoning (John, Eyer, Zilker, & Thiermann, 2010).
Biosynthesis Improvement in Hairy Roots : A study on the effects of polyploidization and elicitation on biomass and hyoscyamine content in hairy roots of Datura stramonium showed that these methods can lead to significant improvements in hyoscyamine biosynthesis (Belabbassi et al., 2016).
Biocatalysis Research : The expression of Hyoscyamine 6β-Hydroxylase gene in Saccharomyces cerevisiae for the transformation of hyoscyamine into scopolamine indicates its potential use in industrial biocatalytic processes (Cardillo, Talou, & Giulietti, 2008).
Antioxidant and Antiglycation Activities : A study on the effects of hyoscyamine on oxidative stress in liver cells in male rats showed that it has considerable antioxidant and antiglycation activities, protecting liver cells against free radical damage (Farsani et al., 2017).
Safety And Hazards
Hyoscyamine sulfate should not be breathed in as dust, fume, gas, mist, vapors, or spray . It should be handled with care, avoiding contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and respiratory protection should be worn . Unused hyoscyamine should be disposed of in a way that children, other people, and pets cannot get to them .
properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13-,14+,15?,16-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBWAPHTEJGALG-LFQBMQRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001341118 | |
Record name | Hyoscyamine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001341118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levsinex | |
CAS RN |
620-61-1 | |
Record name | Hyoscyamine Sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hyoscyamine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001341118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscyamine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYOSCYAMINE SULFATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB570Z127K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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